Triplex Protease Inhibition Across Matriptase, Hepsin, and HGFA
SRI 31215 inhibits all three proteases required for pro-HGF maturation with near-equivalent potency, whereas selective inhibitors targeting only one protease (e.g., matriptase-selective agents) fail to block HGF activation in systems where hepsin or HGFA are present. The IC₅₀ values for SRI 31215 are 0.69 μM (matriptase), 0.65 μM (hepsin), and 0.30 μM (HGFA), as measured in recombinant enzyme assays [1]. This triplex profile is essential for complete blockade of pro-HGF processing, as hepsin and HGFA can functionally compensate when matriptase alone is inhibited [2].
| Evidence Dimension | Inhibitory potency (IC₅₀) against three pro-HGF-activating proteases |
|---|---|
| Target Compound Data | Matriptase: 0.69 μM; Hepsin: 0.65 μM; HGFA: 0.30 μM |
| Comparator Or Baseline | Matriptase-selective inhibitors (no quantitative cross-protease data provided for a single comparator) |
| Quantified Difference | SRI 31215 demonstrates inhibition across all three proteases within a narrow potency range (0.30–0.69 μM); selective inhibitors lack activity against hepsin and HGFA |
| Conditions | Recombinant enzyme inhibition assays |
Why This Matters
Procurement of SRI 31215 ensures complete blockade of pro-HGF activation in experimental systems, whereas selective inhibitors may permit residual activation via compensatory proteases.
- [1] Venukadasula, P. K. M., Owusu, B. Y., Bansal, N., Ross, L. J., Hobrath, J. V., Bao, D., ... & Galemmo, R. A. (2016). Design and Synthesis of Nonpeptide Inhibitors of Hepatocyte Growth Factor Activation. ACS Medicinal Chemistry Letters, 7(2), 177–181. View Source
- [2] Owusu, B. Y., Galemmo, R., Janetka, J., & Klampfer, L. (2016). Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling. Oncotarget, 7(20), 29492–29506. View Source
